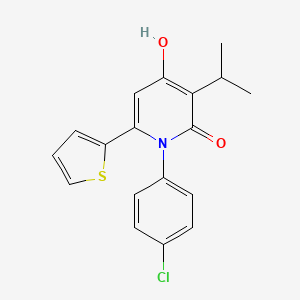
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an isopropyl group, and a thienyl group
准备方法
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl, isopropyl, and thienyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the pyridine ring.
Substitution: The chlorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-isopropyl-4-hydroxypyridine-2(1H)-one: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-isopropyl-6-(2-thienyl)pyridine-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(4-Chlorophenyl)-3-methyl-6-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Substitutes the isopropyl group with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C18H16ClNO2S |
|---|---|
分子量 |
345.8g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-thiophen-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H16ClNO2S/c1-11(2)17-15(21)10-14(16-4-3-9-23-16)20(18(17)22)13-7-5-12(19)6-8-13/h3-11,21H,1-2H3 |
InChI 键 |
PSVBANRAXKVPPB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CS3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


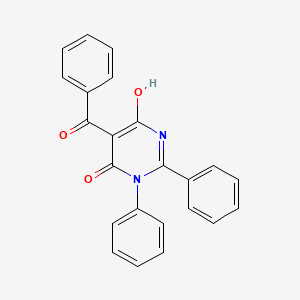

![4-hydroxy-3-iodo-7-isopropyl-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188917.png)
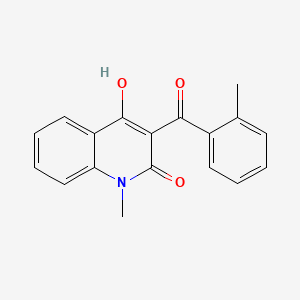
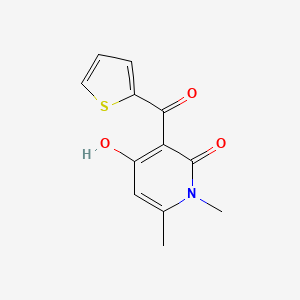
![4-hydroxy-3-methyl-6-phenyl-7,8,9,10-tetrahydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188922.png)
![7-tert-butyl-4-hydroxy-3-iodo-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188927.png)
![2-[(2-furylmethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B1188931.png)
![1-({[4-(1-Adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol](/img/structure/B1188933.png)
![4-hydroxy-3,6,7-trimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188934.png)
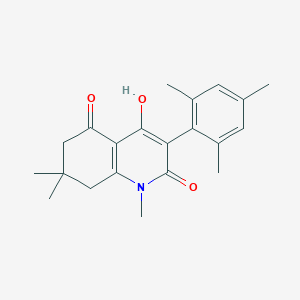
![2-hydroxy-3-mesityl-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B1188937.png)
![4-hydroxy-3-mesityl-1-methyl[1,8]naphthyridin-2(1H)-one](/img/structure/B1188938.png)
